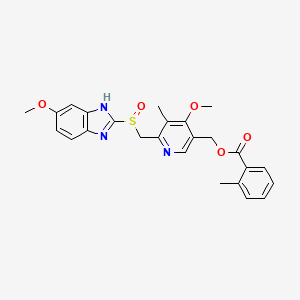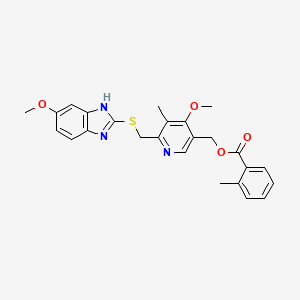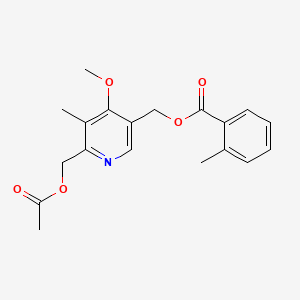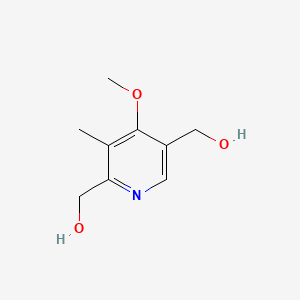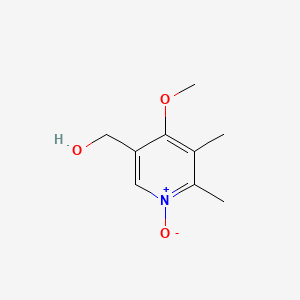
Alverine-d5 Citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alverine-d5 Citrate is a deuterated form of Alverine Citrate, a spasmolytic agent primarily used to treat conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .
Mechanism of Action
Target of Action
Alverine Citrate primarily targets the smooth muscle of the alimentary tract and uterus . It also selectively binds with 5-HT1A receptors . These receptors are a subtype of serotonin receptors, which are involved in the regulation of various physiological processes and neurotransmission .
Mode of Action
Alverine Citrate acts directly on the smooth muscle in the gut, causing it to relax . This prevents the muscle spasms which occur in the gut in conditions such as irritable bowel syndrome and diverticular disease . By selectively binding with 5-HT1A receptors, it acts as an antagonist that reduces the visceral pronociceptive effect of serotonin (5-HT) .
Biochemical Pathways
Alverine Citrate belongs to a class of antispasmodic drugs which reduce the sensitivity of smooth muscle contractile proteins to calcium . This action helps in the relief of smooth muscle spasm in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea .
Pharmacokinetics
Alverine Citrate is subject to high pharmacokinetic variability . The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine . Alverine parent accounts for only 3%, whereas total 4-hydroxy alverine (free and conjugated) accounts for 94% of alverine-related moieties in circulation (based on comparisons of total exposure) .
Result of Action
By relaxing the gut muscle, Alverine Citrate relieves the symptoms of conditions such as irritable bowel syndrome and diverticular disease . Alverine Citrate also relaxes the smooth muscle in the womb (uterus), and is therefore used to treat painful menstruation, which is caused by muscle spasms in the uterus (dysmenorrhea) .
Biochemical Analysis
Biochemical Properties
Alverine-d5 Citrate interacts with various biomolecules in the body. It is known to act as a 5HT1A antagonist, reducing rectal hypersensitivity . This interaction helps prevent muscle spasms in the gut, which are common in conditions such as irritable bowel syndrome and diverticular disease .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting directly on the muscle in the gut, causing it to relax . This relaxation prevents muscle spasms, which can alleviate symptoms of gastrointestinal conditions .
Molecular Mechanism
The molecular mechanism of this compound involves direct action on the muscle in the gut, causing it to relax . As a 5HT1A antagonist, it reduces rectal hypersensitivity . This prevents muscle spasms in the gut, a common occurrence in conditions such as irritable bowel syndrome and diverticular disease .
Dosage Effects in Animal Models
Studies on Alverine have shown that it has anxiolytic-like effects at doses of 15-20 mg/kg in mice .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as Alverine. After administration, Alverine is rapidly converted to its primary active metabolite, which is then further converted to two secondary metabolites . This suggests that this compound may also be metabolized in a similar manner.
Transport and Distribution
Given its effects on the gut and uterus muscles, it is likely that it is transported to these areas where it exerts its effects .
Subcellular Localization
Given its known effects, it is likely that it interacts with muscle cells in the gut and uterus at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alverine-d5 Citrate involves several steps:
Bromination of Phenylpropanol: Phenylpropanol is brominated to produce 3-phenyl bromopropane.
Reaction with Ethylamine: The 3-phenyl bromopropane is then reacted with ethylamine to form ethylamphetamine.
Formation of Diphenyl Propyl Ethylamine: Ethylamphetamine is reacted with another molecule of 3-phenyl bromopropane under alkaline conditions to produce diphenyl propyl ethylamine.
Formation of Alverine Citrate: Finally, diphenyl propyl ethylamine is reacted with citric acid to form Alverine Citrate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The use of deuterated reagents is crucial in the synthesis of this compound to ensure the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Alverine-d5 Citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-hydroxy Alverine.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at the phenyl rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium on carbon.
Major Products
4-Hydroxy Alverine: Formed through oxidation.
N-Desethyl Alverine: A product of reduction reactions.
Scientific Research Applications
Alverine-d5 Citrate is widely used in scientific research for various applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Alverine.
Enzyme-Substrate Interaction Studies: Serves as a model compound to explore enzyme-catalyzed reactions.
Mechanism of Action Studies: Helps in understanding the molecular mechanisms of Alverine.
Comparison with Similar Compounds
Similar Compounds
Pinaverium Bromide: Another spasmolytic agent used for similar conditions.
Mebeverine: Used to treat irritable bowel syndrome.
Trimebutine: Another smooth muscle relaxant.
Uniqueness
Its specific action on smooth muscle and its ability to reduce rectal hypersensitivity make it particularly effective in treating gastrointestinal disorders .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHCACJBKCOBTJ-LUIAAVAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215327-00-6 |
Source


|
| Record name | 2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
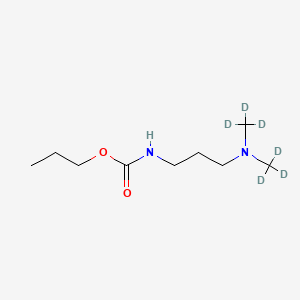
![2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one](/img/structure/B565078.png)
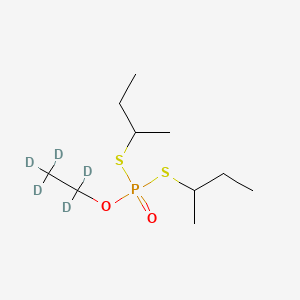
![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)




